molecular formula C27H34O11 B15157412 4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one

4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one

Cat. No.: B15157412
M. Wt: 534.6 g/mol
InChI Key: XOJVHLIYNSOZOO-UHFFFAOYSA-N
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Description

4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one is a complex organic compound with a unique structure that includes multiple methoxy and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:

    Formation of the dimethoxyphenylmethyl group: This can be achieved through the methylation of a phenolic compound followed by a Friedel-Crafts alkylation.

    Formation of the oxolan-2-one ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Attachment of the trihydroxy-6-(hydroxymethyl)oxan-2-yl group: This step requires the protection of hydroxyl groups, followed by glycosylation and subsequent deprotection.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxolan-2-one ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, nitro groups, and sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound’s interactions with enzymes and other biomolecules are of interest. It can serve as a model compound for studying the effects of methoxy and hydroxyl groups on biological activity.

Medicine

The compound has potential applications in medicine, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
  • 3,4-dimethoxyphenylmethyl derivatives
  • Trihydroxyphenylmethyl derivatives

Uniqueness

The uniqueness of this compound lies in its combination of methoxy and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O11/c1-33-18-6-4-14(10-20(18)34-2)8-16-13-36-26(32)17(16)9-15-5-7-19(21(11-15)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJVHLIYNSOZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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